![molecular formula C23H22FN3O2 B3004280 [4-(2-氟苯基)哌嗪][4-(2-甲基苯甲酰)-1H-吡咯-2-基]甲酮 CAS No. 439120-85-1](/img/structure/B3004280.png)

[4-(2-氟苯基)哌嗪][4-(2-甲基苯甲酰)-1H-吡咯-2-基]甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

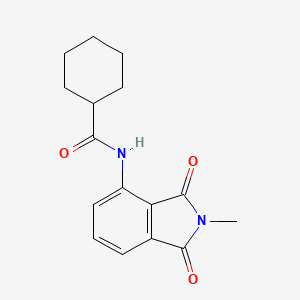

Synthesis Analysis

The synthesis of compounds related to "[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone" involves multiple steps and the use of various reagents and catalysts. For instance, the synthesis of a similar compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was achieved through electrophilic fluorination of a trimethylstannyl precursor. This precursor was obtained through a four-step synthetic approach, with the key step involving palladium catalysis to introduce the trimethylstannyl leaving group .

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by X-ray diffraction studies. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined to have the benzimidazole ring nearly planar and forming a dihedral angle with the fluorophenyl ring. The piperazine ring in this compound adopts a chair conformation .

Chemical Reactions Analysis

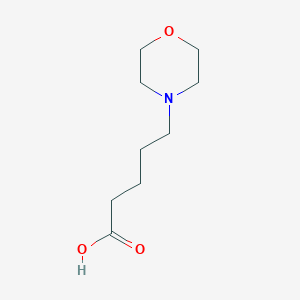

The chemical reactions involved in the synthesis of these compounds are complex and require precise conditions. For example, the synthesis of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone involved a condensation reaction between 3-fluorobenzoic acid and 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclisation with hydrazine hydrate .

Physical and Chemical Properties Analysis

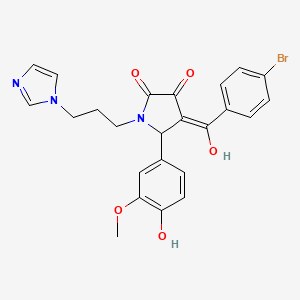

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of intermolecular hydrogen bonds, as seen in the novel bioactive heterocycle (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, contributes to the stability of the molecule. These hydrogen bonds can be of the type C—H…O and C—H…N, which are significant in the solid state of the crystal .

Relevant Case Studies

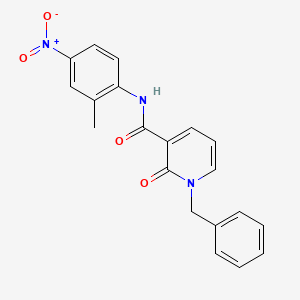

The compounds synthesized in these studies have been evaluated for their biological activity. For example, the compound 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone showed distinct inhibition on the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2, indicating its potential as an antitumor agent . Similarly, the compound 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine was evaluated for its ability to image dopamine D4 receptors, with ex vivo studies in rats showing homogeneous distribution of radioactivity within the rat brain .

科学研究应用

合成和结构分析

合成和结构表征:该化合物已使用各种光谱方法合成和表征。通过 X 射线衍射研究进行结构探索很常见,提供了对分子构象和稳定性的见解 (Prasad 等人,2018)。

Hirshfeld 表面分析:该技术用于了解晶体固态中的分子间相互作用,这对于化合物的稳定性和反应性至关重要 (Prasad 等人,2018)。

药理学应用

抗增殖活性:一些研究专注于评估类似化合物的抗增殖特性,表明在癌症研究中具有潜在应用 (Malik 和 Khan,2014)。

抗菌和抗病毒活性:结构相似的化合物已被测试其对各种细菌和真菌菌株的抗菌特性。此外,一些衍生物显示出对 HIV 菌株的选择性抑制 (Ashok 等人,2015;Patel 等人,2011)。

化学合成和表征

高效合成工艺:已经对相关化合物的有效合成路线进行了研究,这对于大规模生产可能是有益的 (Narsaiah 和 Kumar,2010)。

X 射线结构表征:已经确定了类似化合物的晶体结构,为理解其化学行为提供了有价值的信息 (Lv 等人,2013)。

腐蚀抑制

低碳钢的腐蚀抑制:一些研究探索了使用结构相似的化合物作为低碳钢的腐蚀抑制剂,证明了它们在工业应用中的潜力 (Singaravelu 等人,2022)。

安全和危害

作用机制

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .

Mode of Action

The compound interacts with ENTs, inhibiting their function . It reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The compound affects the nucleoside transport pathways by inhibiting ENTs . ENTs are responsible for the transport of nucleosides across the cell membrane, which are essential for nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, the compound disrupts these biochemical pathways, potentially affecting cellular functions that rely on nucleotide synthesis and adenosine regulation .

Pharmacokinetics

As an ent inhibitor, it is likely to affect the transport of nucleosides, which could influence its bioavailability and distribution within the body .

Result of Action

The compound’s action results in the inhibition of ENTs, disrupting nucleoside transport and potentially affecting cellular functions that rely on nucleotide synthesis and adenosine regulation . The exact molecular and cellular effects would depend on the specific cellular context and the role of ENTs in those cells .

属性

IUPAC Name |

[5-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O2/c1-16-6-2-3-7-18(16)22(28)17-14-20(25-15-17)23(29)27-12-10-26(11-13-27)21-9-5-4-8-19(21)24/h2-9,14-15,25H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSMPQDQMVKJRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CNC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B3004197.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B3004206.png)

![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide](/img/structure/B3004208.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)

![N-(4-methoxyphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3004215.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B3004220.png)